Technical Guide: D-Threonine-4-13C-4,4,4-d3
Technical Guide: D-Threonine-4-13C-4,4,4-d3
Advanced Isotopic Probes for Peptidoglycan Dynamics and Chiral Metabolomics
Executive Summary
D-Threonine-4-13C-4,4,4-d3 is a highly specialized stable isotope-labeled amino acid designed for high-precision mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications. Unlike standard L-amino acids used in proteomics, this D-enantiomer specifically targets non-canonical biological pathways—primarily bacterial peptidoglycan biosynthesis and mammalian D-serine/D-aspartate signaling modulation.
This guide details the physicochemical properties, experimental utility, and validated protocols for using this isotopologue as a "gold standard" internal reference and a metabolic tracer . By incorporating a +4 Da mass shift (
Chemical Identity & Isotopic Physics
Structural Definition
The molecule is the (2R, 3S) enantiomer of threonine, modified at the
-
Chemical Formula:
-
Molecular Weight: ~123.15 g/mol (approx. +4 Da shift vs. unlabeled D-Thr).
-
Labeling Pattern:
-
Position 4 (
): Enriched Carbon-13 (>99%). -
Position 4 (
): Fully deuterated methyl group ( ).
-
The "Silent Methyl" Advantage
The choice of a
-
Mass Spectrometry (The +4 Shift): The combination of one
and three Deuteriums creates a +4 Dalton mass shift . This is critical for distinguishing the internal standard from the analyte (natural D-Thr) and its naturally occurring isotopes (M+1, M+2) during LC-MS/MS analysis. -
NMR Spectroscopy (The "Negative" Label): In proton (
) NMR, the methyl group is silent (invisible) due to deuteration. This eliminates spectral crowding in the methyl region (0.8–1.5 ppm), allowing researchers to observe only the metabolic incorporation of unlabeled substrates or to use -detected experiments to track the carbon skeleton specifically.
Figure 1: Structural topology of D-Threonine-4-13C-4,4,4-d3 highlighting the terminal methyl group modification.
Biological Context: Why D-Threonine?
Unlike L-Threonine (proteinogenic), D-Threonine is non-coded. However, it plays critical roles in niche biological sectors:
-
Bacterial Peptidoglycan: D-amino acids are hallmarks of the bacterial cell wall.[1] D-Thr is often found in the peptidoglycan of specific genera (e.g., Corynebacterium, Micrococcus) or can replace D-Alanine in the presence of antibiotics (Cycloserine), altering cell wall cross-linking.
-
Mammalian Neuroscience: While D-Serine is the primary NMDA receptor co-agonist, trace amounts of D-Thr have been detected in mammalian brain tissue. Accurate quantification is impossible without a heavy isotope standard to correct for matrix effects and extraction efficiency.
Experimental Workflow: LC-MS/MS Quantification
The primary application of D-Threonine-4-13C-4,4,4-d3 is as an Internal Standard (IS) for absolute quantification. Because D-Thr and L-Thr are enantiomers, they have identical masses and fragmentation patterns. Separation requires either a chiral column or chiral derivatization.
Recommended Approach: Chiral Derivatization with Marfey's Reagent (FDAA).[2] This converts enantiomers (D/L) into diastereomers, which can be separated on a standard C18 column.
Protocol: Trace D-Threonine Analysis in Plasma/Media
Reagents:
-
Analyte: Biological Sample (Plasma, Cell Lysate).
-
Internal Standard (IS): D-Threonine-4-13C-4,4,4-d3 (10 µM stock).
-
Derivatizing Agent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or FDAA.[2]
-
Buffer: 1 M NaHCO
.[2] -
Quench: 1 M HCl.
Step-by-Step Methodology:
-
Spiking: Add 10 µL of IS Stock to 50 µL of biological sample. This ensures the IS undergoes the exact same extraction and derivatization efficiency as the endogenous D-Thr.
-
Deproteinization: Add 200 µL cold Methanol. Centrifuge (14,000 x g, 10 min). Collect supernatant.
-
Derivatization:
-
Mix 100 µL supernatant with 40 µL 1 M NaHCO
. -
Add 100 µL Marfey’s Reagent (1% in Acetone).
-
Incubate: 45°C for 60 minutes. (Crucial for complete reaction of the secondary amine/hydroxyl steric environment).
-
-
Quenching: Stop reaction with 40 µL 1 M HCl. Neutralize if necessary for column safety.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Elution: The L-FDAA-D-Thr derivative will elute after the L-FDAA-L-Thr derivative due to stronger intramolecular hydrogen bonding in the D-isomer derivative [1].
-
Transitions (MRM): Monitor the specific mass shift.
-
Data Table: MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Retention Time (Relative) |
| D-Thr (Endogenous) | 372.1 (FDAA-D-Thr) | 272.1 (Dinitrophenyl) | Late Eluter ( |
| L-Thr (Background) | 372.1 (FDAA-L-Thr) | 272.1 (Dinitrophenyl) | Early Eluter ( |
| D-Thr-IS (Heavy) | 376.1 (+4 Da) | 272.1 (Dinitrophenyl) | Late Eluter ( |
Note: The +4 Da shift is seen in the Precursor. The Product ion (272.1) is often the Marfey's tag itself, which remains unlabeled. Alternatively, finding a fragment retaining the threonine side chain would show the +4 shift in Q3.
Figure 2: Analytical workflow for separating and quantifying D-Threonine using the heavy isotope standard and Marfey's derivatization.
Application: Bacterial Metabolic Tracing
Researchers studying antibiotic resistance often look at peptidoglycan remodeling.
Hypothesis: Does Strain X upregulate D-Threonine incorporation into the cell wall when exposed to Penicillin?
Protocol:
-
Culture: Grow bacteria in minimal media.
-
Pulse: Add D-Threonine-4-13C-4,4,4-d3 (1 mM) to the media during mid-log phase.
-
Chase: Harvest cells after 2 hours.
-
Extraction: Isolate Peptidoglycan (boiling SDS method).
-
Hydrolysis: 6 M HCl, 110°C, 18 hours.
-
Analysis: Use the LC-MS method above.
-
Result: If the peptidoglycan contains the +4 Da species, the bacteria actively transported and incorporated the exogenous D-amino acid.
-
NMR Option: Perform Solid-State
NMR on the isolated cell walls. The labeled methyl group will appear as a distinct, sharp signal (due to methyl rotation) in the carbon spectrum, allowing dynamic studies of the cell wall lattice [2].
-
Handling & Stability
-
Storage: -20°C. Stable isotopes are generally stable, but D-amino acids must be kept dry to prevent bacterial contamination which might consume the reagent.
-
Solubility: Water soluble (similar to unlabeled Threonine).
-
Racemization Risk: Low under neutral conditions. Avoid prolonged exposure to high pH (>10) or high temperature in aqueous solution, as this can cause racemization (converting your expensive D-standard into a D/L mixture).
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.
-
Kern, T., et al. (2005). Dynamics of methyl groups in proteins as studied by proton-detected 13C NMR spectroscopy. Accounts of Chemical Research, 38(12), 940-954. (Establishing the utility of methyl-labeling in structural biology).
-
Cava, F., et al. (2011). D-amino acids control bacterio-metabolism and virulence. Nature Reviews Microbiology. (Context for D-amino acid signaling).[1][2][3][4][5][6][7][8][9][10]
Sources
- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. D-Threonine: An Important Unnatural Amino acids_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. D-Threonine | API & Peptide Intermediate | Baishixing | ETW [etwinternational.com]
